1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-containing bicyclic compounds, which are known for their diverse pharmacological properties.
The compound can be synthesized through various chemical reactions and is also available from chemical suppliers specializing in research chemicals. Its structure features a pyrrolo-pyridine framework, which is significant in the development of pharmaceuticals.
1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride is classified as an organic heterocyclic compound. It falls under the category of amines, specifically aromatic amines, which are characterized by the presence of an amine group attached to an aromatic ring.
The synthesis of 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride typically involves multi-step synthetic pathways. Common methods include:
The synthesis may utilize reagents like acetic anhydride or other acylating agents to facilitate the formation of the pyrrolo structure. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride can be represented as follows:
This indicates a molecular weight of approximately 199.63 g/mol.
The compound features a bicyclic structure comprising a pyrrole and pyridine ring. The presence of an amine group at the 3-position contributes to its reactivity and potential binding interactions with biological targets.
1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride can participate in various chemical reactions, including:
The reactivity profile of this compound is influenced by the electronic properties of the nitrogen atoms within the rings. The basicity of the amine allows it to form salts with acids, such as hydrochloric acid, enhancing its solubility in polar solvents.
The mechanism of action for 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride is primarily centered on its interaction with biological targets such as enzymes or receptors.
Research has indicated that derivatives of this compound show promise in inhibiting specific enzyme activities relevant to disease states, although detailed studies are necessary for comprehensive understanding.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to characterize this compound and confirm its structure.
1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride has potential applications in:
Heterocyclic compounds constitute >75% of pharmaceutical agents targeting human diseases, with nitrogen-containing heterocycles being particularly indispensable in oncology. Pyridine-based scaffolds serve as bioisosteres for benzene rings, enhancing aqueous solubility and permitting strategic hydrogen bonding interactions critical for target engagement. Approximately 14% of FDA-approved nitrogen-containing heterocyclic drugs incorporate pyridine or its derivatives, underscoring their evolutionary dominance in drug design. The pyrrolo[3,2-c]pyridine system—a bicyclic fusion of pyrrole and pyridine—exemplifies this trend through its capacity to mimic purine motifs while offering distinct electronic and steric profiles. This scaffold’s intrinsic dipole moment facilitates interactions with hydrophobic enzyme pockets prevalent in kinase targets, establishing it as a privileged structure in targeted cancer therapies [8].
Pyrrolo[3,2-c]pyridine derivatives have transitioned from academic curiosities to validated anticancer pharmacophores over the past decade. Their structural evolution parallels advances in targeted therapy, replacing traditional cytotoxic agents with selective inhibitors. Notably, derivatives like 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines exhibit sub-micromolar potency against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines by disrupting tubulin dynamics—surpassing combretastatin A-4 analogs in stability and efficacy [5]. Simultaneously, 4-benzamidopyrrolo[3,2-c]pyridine variants achieve nanomolar inhibition (IC₅₀ = 30–96 nM) against FMS kinase, a target overexpressed in ovarian, prostate, and breast cancers [3]. These dual therapeutic mechanisms highlight the scaffold’s versatility in addressing diverse oncogenic pathways.
1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride (CAS: 2254578-11-3) represents a structurally optimized intermediate for anticancer lead development. Its hydrochloride salt enhances crystallinity and bioavailability relative to the free base, while the C3-amino group serves as a synthetic handle for derivatization into bis-amide or urea prodrugs. The compound’s minimal framework (MW: 169.61 g/mol) adheres to fragment-based drug design principles, enabling efficient modular construction of libraries targeting allosteric enzyme sites. Commercial availability at ≥95% purity further accelerates its utility in high-throughput screening campaigns [1] [4]. Crucially, this amine hydrochloride demonstrates superior stability under inert storage compared to isomerization-prone combretastatins, addressing a critical limitation in tubulin-binding drug development [5].
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6